molecular formula C12H12ClNO2 B11592484 2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate CAS No. 32496-78-9

2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate

Cat. No.: B11592484
CAS No.: 32496-78-9
M. Wt: 237.68 g/mol
InChI Key: KTBHKZPSGVSLPP-UHFFFAOYSA-N
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Description

2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a 3-chlorophenyl ring and a 2-methylbut-3-yn-2-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methylbut-3-yn-2-ol+3-chlorophenyl isocyanate2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate\text{2-methylbut-3-yn-2-ol} + \text{3-chlorophenyl isocyanate} \rightarrow \text{this compound} 2-methylbut-3-yn-2-ol+3-chlorophenyl isocyanate→2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylbut-3-yn-2-yl carbamate: Similar structure but lacks the 3-chlorophenyl group.

    2-methylbut-3-yn-2-ol: Precursor in the synthesis of the compound.

    (2-Methylbut-3-yn-2-yl)benzene: Similar alkyne structure but with a benzene ring instead of a carbamate group.

Uniqueness

2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate is unique due to the presence of both the 3-chlorophenyl and carbamate groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

32496-78-9

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

2-methylbut-3-yn-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C12H12ClNO2/c1-4-12(2,3)16-11(15)14-10-7-5-6-9(13)8-10/h1,5-8H,2-3H3,(H,14,15)

InChI Key

KTBHKZPSGVSLPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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